

Comparative Guide to Novel Compounds Derived from 3-Bromo-5-(chloromethyl)isoxazole

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Compound of Interest

Compound Name:	3-Bromo-5-(chloromethyl)isoxazole
Cat. No.:	B056726

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For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.^[1] The specific starting material, **3-Bromo-5-(chloromethyl)isoxazole**, offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications, particularly in the realms of anticancer and antimicrobial agents. This guide provides an objective comparison of the performance of such novel compounds with alternative heterocyclic structures, supported by experimental data.

Performance Comparison of Bioactive Compounds

The following tables summarize the biological activities of various isoxazole derivatives and their alternatives. Direct comparative studies on a series of compounds derived from **3-Bromo-5-(chloromethyl)isoxazole** are limited; therefore, data from structurally related isoxazole compounds are presented to provide a meaningful benchmark.

Anticancer Activity

The efficacy of anticancer agents is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Table 1: In Vitro Anticancer Activity of Isoxazole Derivatives and Alternatives

Compound/Derivative Class	Specific Compound Example	Cancer Cell Line	IC50 (µM)	Reference
Isoxazole Derivatives	3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole	MCF-7 (Breast)	19.72	[2]
	3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole	MCF-7 (Breast)	2.63	[2]
Isoxazole Chalcone Derivative (10a)	DU145 (Prostate)		0.96	[3]
3,5-disubstituted isoxazole (4c)	U87 (Glioblastoma)		67.6	[3]
New Isoxazole Derivative (4b)	HepG2, MCF-7, HCT-116		6.38 - 9.96	[4]
Alternative Heterocycles				
Pyrazolo[3,4-d]pyrimidine	Ibrutinib (BTK inhibitor)	Various B-cell lines	Varies	[5]
Thiazole Derivative (33)	CK2 Inhibitor	-	0.4	[6]
Acylaminopyridine (42)	GSK-3β Inhibitor	-	0.00029	[6]

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.

Table 2: In Vitro Antimicrobial Activity of Isoxazole Derivatives and Alternatives

Compound/Derivative Class	Specific Compound Example	Microbial Strain	MIC (µg/mL)	Reference
Isoxazole Derivatives	Isoxazole-based Chalcone (28)	<i>S. aureus</i>	1	[2]
Isoxazole-based Dihydropyrazole (46)	<i>C. albicans</i>	2		[2]
3,5-diaryl-isoxazole (5a)	<i>S. aureus</i> , <i>B. cereus</i>	1.56-100		[7]
Isoxazole-oxazole hybrid (18a)	<i>S. pyogenes</i>	0.50		[8]
Alternative Heterocycles				
Thiazole Derivative (3)	<i>S. aureus</i> (MRSA)	0.23-0.7		[9]
Oxazole-based Compound (4a)	<i>S. epidermidis</i> , <i>B. subtilis</i>	56.2		
<i>C. albicans</i>	14			

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for key experiments cited in the evaluation of these novel compounds.

Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

A widely used method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcone precursors.[\[10\]](#)

- Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is typically stirred at room temperature.
- Bromination (optional): The resulting chalcone can be brominated using bromine in a solvent like chloroform to yield a dibromo-propanone intermediate.[\[10\]](#)
- Cyclization: The chalcone or its dibromo derivative is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., aqueous alkali or sodium acetate in acetic acid) to yield the final 3,5-disubstituted isoxazole.[\[10\]](#)[\[11\]](#)

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[\[12\]](#)

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
- MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
- Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength

using a microplate reader.

- IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

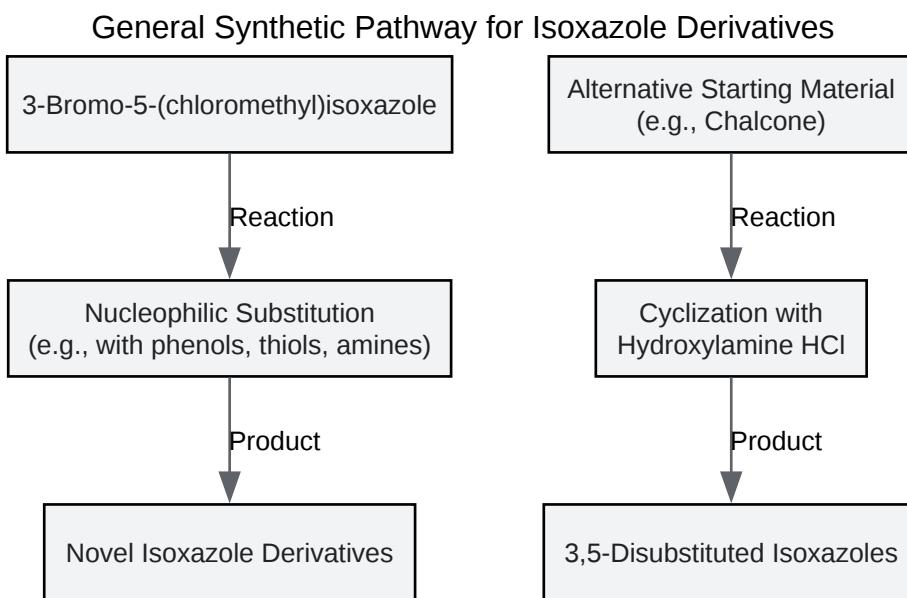
In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

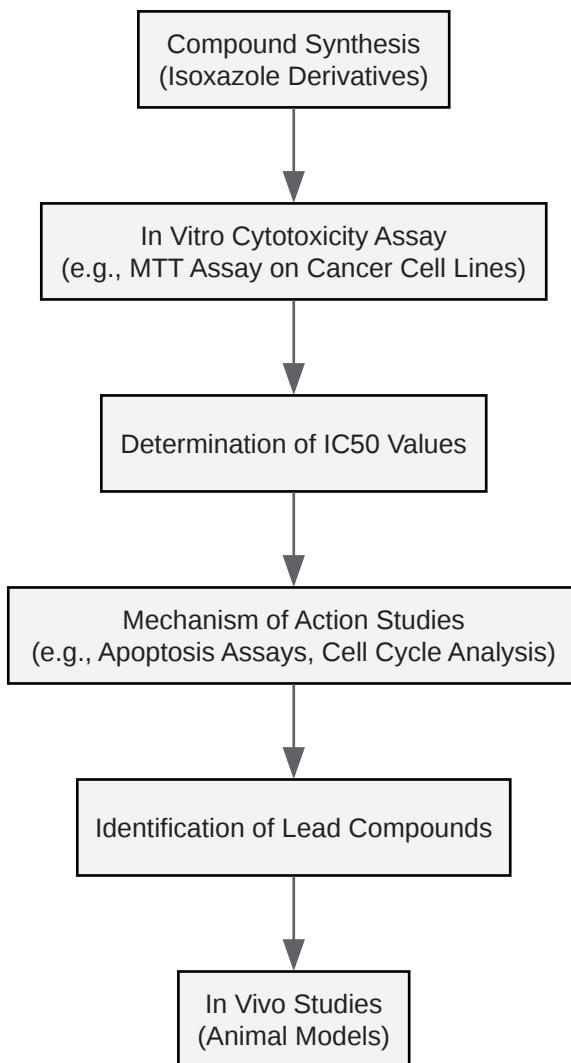
The biological activity of these compounds is often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in the design of further experiments.



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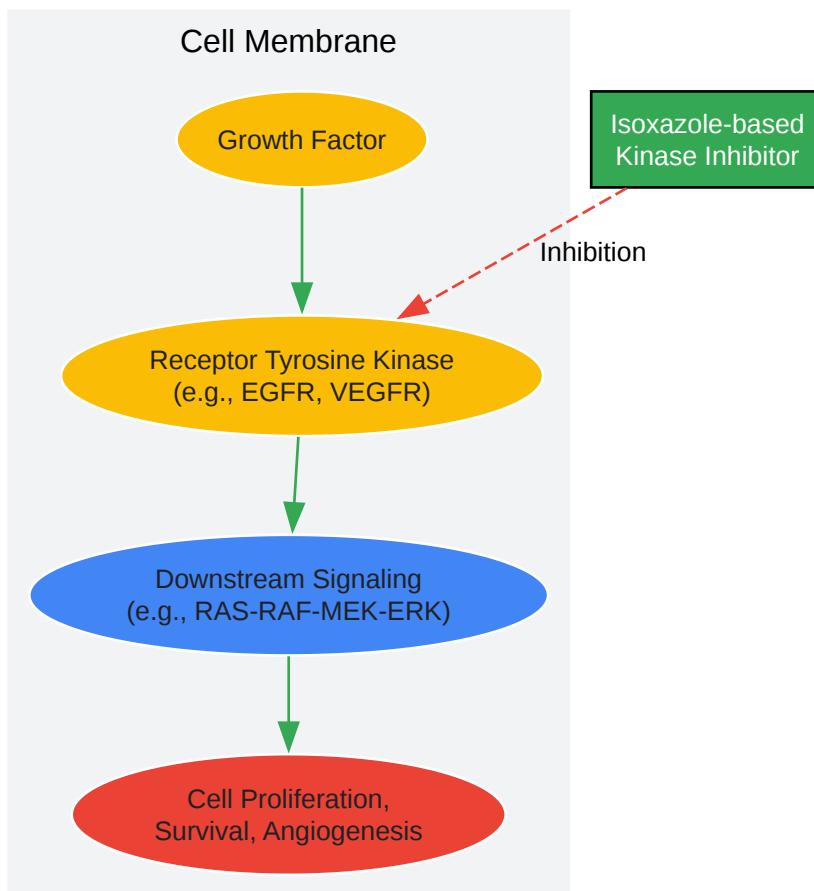
Caption: Synthetic routes to isoxazole derivatives.

Experimental Workflow for Anticancer Drug Screening

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Caption: Workflow for anticancer evaluation.

Simplified Kinase Inhibition Signaling Pathway

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